Tegerrardin A
Description
Tegerrardin A (compound 7) is an acridone alkaloid isolated from the fruits of Cameroonian Zanthoxylum species. Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds known for diverse biological activities, including antimicrobial, cytotoxic, and enzyme inhibitory properties .
Properties
CAS No. |
28333-06-4 |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of Selected Acridone Alkaloids
| Compound Name | Substituent Positions (R-groups) | Key Functional Groups | Molecular Modifications |
|---|---|---|---|
| This compound (7) | Not fully disclosed | Likely hydroxyl/methoxy | Methyl group at position 10 |
| Helebelicine A (4) | 1,3-dihydroxy-4-methoxy | Hydroxyl, methoxy | Methyl group at position 10 |
| 1-Hydroxy-3-methoxy-10-methyl-9-acridone (5) | 1-hydroxy, 3-methoxy | Hydroxyl, methoxy | Methyl group at position 10 |
| 1,3-Dihydroxy-4-methoxy-10-methyl-9-acridone (6) | 1,3-dihydroxy, 4-methoxy | Hydroxyl, methoxy | Methyl group at position 10 |
Key Observations :
- This compound shares the methyl group at position 10 with compounds 4–6, a feature associated with enhanced stability and bioavailability in acridones .
- The exact hydroxylation/methoxylation pattern of this compound remains unspecified but likely differs from compounds 4–6, which exhibit defined substituents at positions 1, 3, and 3.
Functional Comparison with Related Compounds
The biological activities of acridones vary based on their structural nuances. Below is a functional comparison using data from antimicrobial, cytotoxic, and enzyme inhibition assays:
Table 2: Bioactivity Profiles of Acridone Alkaloids
| Compound Name | Antibacterial Activity (MIC, μg/mL) | Cytotoxic Activity (IC₅₀, μM) | Enzyme Inhibition (Aromatase/Glycosyl Transferase) |
|---|---|---|---|
| This compound (7) | Not reported | Not reported | Primary focus (inhibition reported in study title) |
| Compound 3 (unspecified) | 125 (Micrococcus luteus, Pseudomonas aeruginosa) | - | Not tested |
| Compound 1 (unspecified) | - | 86 (WRL-68 liver cancer cells) | Not tested |
| Helebelicine A (4) | Not tested | Not tested | Not tested |
Key Observations :
- This compound is distinguished by its reported inhibition of aromatase and glycosyl transferase, suggesting a unique mechanism compared to compounds 1 and 3, which exhibit antibacterial and cytotoxic effects .
- The absence of reported antimicrobial/cytotoxic data for this compound implies its bioactivity may be specialized toward enzyme targets rather than broad-spectrum cell toxicity .
Discussion and Implications
This compound’s structural similarities to other methylated acridones (e.g., compounds 4–6) suggest shared pharmacokinetic properties, such as membrane permeability and metabolic stability. However, its divergent bioactivity profile—emphasizing enzyme inhibition over direct antimicrobial/cytotoxic effects—highlights the role of subtle substituent variations in directing biological specificity. For instance:
- Methoxy vs. Hydroxyl Groups : Methoxy groups in compounds 5–6 may enhance lipophilicity, favoring cell membrane penetration, whereas hydroxyl groups in this compound could facilitate hydrogen bonding with enzyme active sites .
- Positional Effects : Substituent positions (e.g., 1,3-dihydroxy in compound 6 vs. undisclosed positions in this compound) may alter electron distribution, affecting binding affinity to molecular targets.
Q & A
Q. How can multi-omics data (proteomics, metabolomics) be integrated to elucidate this compound’s mechanism of action?
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